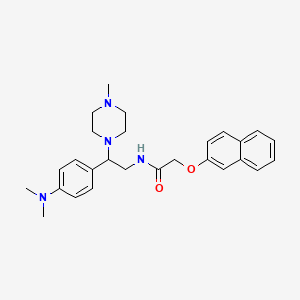![molecular formula C14H22N2O4 B2686403 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea CAS No. 2034538-16-2](/img/structure/B2686403.png)
3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea is an organic compound that features a furan ring, a methoxyethyl group, and an oxan-4-yl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea typically involves the reaction of furan-3-methanol with an isocyanate derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the preparation of intermediates such as furan-3-methanol and 2-methoxyethylamine, followed by their coupling with an appropriate isocyanate. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Furan-3-carboxaldehyde.
Reduction: Corresponding alcohols or amines.
Substitution: Products with substituted functional groups on the methoxyethyl moiety.
科学的研究の応用
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The furan ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-3-(methyldithio)furan: Another furan derivative with different substituents.
Furan-3-methanol: A simpler furan compound with a hydroxymethyl group.
Ethyl 3-(furan-2-yl)propionate: A furan derivative with an ester functional group.
Uniqueness
3-[(Furan-3-yl)methyl]-3-(2-methoxyethyl)-1-(oxan-4-yl)urea is unique due to its combination of a furan ring, methoxyethyl group, and oxan-4-yl group attached to a urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-9-5-16(10-12-2-6-20-11-12)14(17)15-13-3-7-19-8-4-13/h2,6,11,13H,3-5,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYDKHLOQYDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2686321.png)

![1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2686325.png)
![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)
![N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B2686327.png)



![2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2686336.png)
![Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-](/img/structure/B2686337.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2686339.png)
![N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2686341.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)
